5-Phenylnicotinaldehyde

Beschreibung

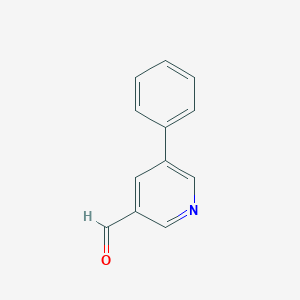

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFVOZGSDCHVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573579 | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-84-6 | |

| Record name | 5-Phenyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 5 Phenylnicotinaldehyde in Organic Synthesis

Nucleophilic and Electrophilic Reactions of the Aldehyde Moiety

The aldehyde functional group (-CHO) in 5-Phenylnicotinaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to its role as a precursor in the synthesis of diverse organic compounds.

One of the most fundamental reactions of this compound is its condensation with primary amines to form imines, also known as Schiff bases. scispace.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming an unstable intermediate known as a carbinolamine. scispace.comlibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a molecule of water to yield the stable C=N double bond of the imine. scispace.commasterorganicchemistry.comlibretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred to form a neutral carbinolamine intermediate. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming an iminium ion. libretexts.org

Deprotonation: The final imine is formed upon deprotonation. libretexts.org

These reactions are typically reversible and can be driven to completion by removing the water formed, often using a Dean-Stark apparatus or molecular sieves. scispace.comreddit.com The pH of the reaction is a critical factor; it is often most effective under mildly acidic conditions (around pH 5) to facilitate dehydration without deactivating the amine nucleophile. lumenlearning.com This reaction is widely applicable and has been used to synthesize a vast range of imines, which are themselves important intermediates in organic synthesis. scirp.orgorganic-chemistry.orgnih.govmdpi.com For example, the related 6-phenylnicotinaldehyde (B1362089) has been shown to react with N-amino-1-phenyl-1H-benzimidazole to form the corresponding hydrazone, a type of imine derivative. nih.gov

Table 1: General Conditions for Imine Formation

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Acid (e.g., Acetic Acid, p-TsOH) | Ethanol, Toluene | Reflux, often with water removal | Imine / Schiff Base |

The aldehyde group of this compound can be readily transformed into other functional groups through oxidation or reduction, providing access to the corresponding carboxylic acids and alcohols, which are valuable synthetic intermediates.

The aldehyde functionality can be oxidized to a carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. The reaction converts the formyl group into a carboxyl group, yielding 5-phenylnicotinic acid, a compound useful in the synthesis of pharmaceuticals and other specialty chemicals. scribd.com

Table 2: Oxidation of this compound

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Aqueous medium, room temperature | 5-Phenylnicotinic Acid |

Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms this compound into (5-phenylpyridin-3-yl)methanol, also known as 5-phenylnicotinyl alcohol. A similar transformation has been documented for the isomeric 6-phenylnicotinaldehyde, which was reduced to (6-phenylpyridin-3-yl)methanol (B1322798) in quantitative yield using sodium borohydride. acs.org

Table 3: Reduction of this compound

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol, 0°C to room temperature | 5-Phenylnicotinyl Alcohol |

The Strecker synthesis is a powerful method for producing amino acids from aldehydes. wikipedia.orgencyclopedia.pub The process is a three-component reaction involving an aldehyde, ammonia (B1221849) (or a primary amine), and a cyanide source (like KCN or HCN). wikipedia.orgmasterorganicchemistry.com The reaction first forms an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.comnrochemistry.comorganic-chemistry.org

The mechanism involves two main stages:

α-Aminonitrile Formation: this compound would first react with ammonia to form an imine, which is then attacked by a cyanide ion to produce the α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to yield a carboxylic acid, resulting in the formation of an α-amino acid. masterorganicchemistry.comnrochemistry.com

While specific literature detailing the use of this compound in a Strecker synthesis is not prevalent, the reaction's broad applicability to a wide range of aldehydes makes it a highly plausible pathway for the synthesis of novel, non-proteinogenic amino acids containing the 5-phenylpyridine scaffold. wikipedia.orgnih.govmasterorganicchemistry.com

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups. mychemblog.com This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.combhu.ac.in

The reaction proceeds via a nucleophilic addition of the deprotonated active methylene (B1212753) compound to the aldehyde, followed by a dehydration step to yield a stable, conjugated product. mychemblog.com Common active methylene compounds used in this reaction include malononitrile, diethyl malonate, and ethyl cyanoacetate. mychemblog.comorganic-chemistry.org The Knoevenagel condensation is widely used with aromatic aldehydes to synthesize α,β-unsaturated products, which are valuable intermediates for pharmaceuticals and other fine chemicals. bhu.ac.inresearchgate.net Given its aromatic aldehyde nature, this compound is an excellent candidate for this transformation, allowing for the extension of its carbon framework and the introduction of further functionality.

Table 4: General Conditions for Knoevenagel Condensation

| Reactant | Active Methylene Compound | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| This compound | Malononitrile, Diethyl Malonate | Piperidine, Ammonium Acetate | Room temperature or heating | α,β-unsaturated carbonyl/nitrile |

Formation of 5-Phenylnicotinic Acid

Strecker Synthesis Applications for Amino Acid Precursors

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in this compound is a key feature influencing its reactivity. Both the nitrogen atom and the C-H bonds of the heterocyclic core are susceptible to various transformations.

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis due to its atom economy. In phenyl-substituted pyridines, the nitrogen atom can act as a directing group, facilitating the selective activation of specific C-H bonds, typically the ortho C-H bond on the phenyl ring, through the formation of a metallacyclic intermediate. rsc.org This chelation-assisted approach is a highly effective method for functionalizing otherwise unreactive C-H bonds. rsc.org

Various transition metals, including palladium, rhodium, and osmium, have been shown to catalyze C-H activation in phenyl-substituted heterocycles. rsc.orgacs.orgsioc-journal.cn For instance, palladium-catalyzed C-H activation has been extensively used for the ortho-arylation, acylation, and alkylation of 2-phenylpyridine (B120327). rsc.orgsioc-journal.cnresearchgate.net These reactions often proceed via a cyclopalladated intermediate, which then reacts with a coupling partner. rsc.org The reaction's efficiency and regioselectivity can be influenced by the catalyst, oxidant, and solvent system. rsc.org

Studies on meta-substituted 2-phenylpyridines have revealed that the regioselectivity of C-H activation is highly sensitive to steric effects. acs.org Furthermore, the electronic nature of substituents plays a crucial role; substrates with electron-donating groups on the phenyl ring tend to react faster, which is consistent with an electrophilic C-H activation mechanism. acs.org While much of the research has focused on 2-phenylpyridine, the principles of nitrogen-directed C-H activation are applicable to isomers like this compound, allowing for selective functionalization.

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows it to react with electrophiles, most notably leading to the formation of pyridinium (B92312) salts through quaternization. In a reaction involving a related derivative, the nitrogen was quaternized using methyl iodide. oup.com This transformation converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the electronic properties and reactivity of the entire molecule. Quaternization can increase the solubility of the molecule in polar solvents and can make the protons on the carbon atoms adjacent to the nitrogen more acidic.

Functionalization via C-H Activation

Transformations at the Phenyl Substituent

The phenyl ring attached to the pyridine core offers another avenue for structural modification, allowing for the introduction of various functional groups through classical and modern synthetic methods.

The phenyl group of this compound can undergo electrophilic aromatic substitution, such as nitration and halogenation. The directing effect of the substituent already present on the ring governs the position of the incoming electrophile. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. However, the pyridyl substituent itself directs incoming electrophiles to specific positions. In the context of biphenyl (B1667301) systems, the phenyl group is generally considered a weak activating group and an ortho/para director. chemistrysteps.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. csic.es These methods can be applied to modify the phenyl group of this compound or to synthesize the molecule itself. For example, an efficient synthesis of 3-amino-4-phenylpyridine (B131099) derivatives has been achieved through the Suzuki cross-coupling of 4-iodo-3-pivaloylaminopyridines with appropriate phenylboronic acids. rsc.org This demonstrates the feasibility of coupling a phenyl group to a pre-functionalized pyridine ring.

Conversely, if this compound were first halogenated on its phenyl ring (e.g., via electrophilic bromination to introduce a bromine at the para-position), this new functional group could serve as a handle for subsequent cross-coupling reactions. This would allow for the attachment of a wide variety of other groups (alkyl, aryl, etc.) to the phenyl ring, further diversifying the molecular structure. The success of Suzuki-Miyaura cross-coupling has been demonstrated on related brominated 2-phenylpyridine iridium complexes, highlighting the robustness of this methodology even on complex molecules. csic.es

Electrophilic Aromatic Substitution on the Phenyl Ring

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org20.210.105 Multicomponent reactions (MCRs) are similar in that three or more reactants combine in a one-pot fashion to form a product that incorporates portions of all the starting materials. organic-chemistry.orgnih.gov These strategies are highly efficient and align with the principles of green chemistry. 20.210.105

The aldehyde functional group in this compound makes it an ideal candidate for participation in such reactions. Aldehydes are common components in many well-known MCRs, including the Mannich, Biginelli, and Ugi reactions. organic-chemistry.org For instance, a multicomponent reaction involving 3-formylpyridine, a diazo compound, and an alkyne has been used to synthesize indolizine (B1195054) derivatives. worktribe.com Similarly, cascade reactions involving 3-formylchromones, which are structurally analogous to 3-formylpyridines, have been developed to create complex heterocyclic systems. rsc.orgrsc.org These precedents strongly suggest that this compound can be incorporated into similar MCR and cascade sequences to rapidly build molecular complexity. beilstein-journals.orgmdpi.com

Table of Compounds

Advanced Applications in Medicinal Chemistry and Drug Discovery

5-Phenylnicotinaldehyde as a Building Block for Bioactive Molecules

In medicinal chemistry, a "building block" is a readily available or easily synthesized molecule that possesses key structural features, allowing chemists to construct a diverse library of more complex compounds. The aldehyde group on the this compound molecule is a key functional handle, readily participating in a variety of chemical reactions to build larger, more intricate molecular architectures. This reactivity allows for its incorporation into diverse molecular scaffolds, serving as a foundation for creating new chemical entities (NCEs) with potential therapeutic applications. scirp.org

Researchers have utilized this compound as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the construction of 9,10-dihydrophenanthrene (B48381) derivatives, a class of compounds investigated for their potent biological activities. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the unique structure of this compound is essential for achieving the desired final product.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological potency of the resulting analogues, researchers can identify the key chemical motifs responsible for the desired therapeutic effect.

The development of derivatives from a lead compound is a crucial step in optimizing therapeutic efficacy. In the context of this compound derivatives, SAR studies have been instrumental. For example, in the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a series of 9,10-dihydrophenanthrene derivatives were synthesized. One key step involved reacting a dihydrophenanthrene intermediate with various pyridinecarboxaldehydes. nih.gov

This systematic approach revealed that the choice of substituent on the pyridine (B92270) ring significantly impacts the inhibitory activity. The derivative synthesized from this compound (compound A17 in the study) demonstrated the most potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme, with an IC₅₀ value of 5.65 μM. nih.gov This was superior to derivatives with smaller substituents on the pyridine ring, such as methyl or halogen groups, highlighting the critical contribution of the phenyl group at this position to the compound's biological function. In contrast, replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazole, or purine (B94841) resulted in a complete loss of inhibitory activity. nih.gov

Table 1: SAR of 9,10-Dihydrophenanthrene Derivatives on SARS-CoV-2 3CLpro Data sourced from a study on 9,10-dihydrophenanthrene derivatives. nih.gov

| Compound ID | R³ Substituent on Pyridyl Group | IC₅₀ (μM) |

|---|---|---|

| A1 | H | > 100 |

| A15 | 6-Methyl | > 100 |

| A16 | 5-Methyl | 15.82 |

| A17 | 5-Phenyl | 5.65 |

| A18 | 4-Fluoro | > 100 |

| A19 | 4-Chloro | 7.72 |

| A20 | 4-Bromo | 7.01 |

Understanding how a drug molecule (ligand) binds to its biological target (receptor) at a three-dimensional level is crucial for rational drug design. Conformational analysis, which studies the different spatial arrangements of a molecule, and the analysis of ligand-receptor interactions provide a detailed picture of this binding event. nih.govnih.gov These studies can be performed using experimental techniques like X-ray crystallography or computational methods such as molecular docking. nih.govplos.org

Influence of Substituent Modifications on Biological Activity

Specific Biological Activities and Therapeutic Potential

The ultimate goal of synthesizing derivatives from building blocks like this compound is to develop compounds with specific and potent biological activities that can be harnessed for therapeutic purposes.

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a viral enzyme that is essential for the replication of coronaviruses, including SARS-CoV-2. nih.govdovepress.com It cleaves viral polyproteins into functional smaller proteins, making it a prime target for antiviral drug development. dovepress.comjelsciences.com Inhibiting 3CLpro effectively halts the viral life cycle.

As previously mentioned, derivatives of 9,10-dihydrophenanthrene, synthesized using this compound as a key building block, have demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro. nih.gov The most potent compounds from this class, C1 and C2 , exhibited IC₅₀ values of 1.55 μM and 1.81 μM, respectively. nih.gov This level of potency makes them promising candidates for further development as anti-COVID-19 therapeutics.

Table 2: Inhibitory Activity of Lead Compounds against SARS-CoV-2 3CLpro Data sourced from a study on 9,10-dihydrophenanthrene derivatives. nih.gov

| Compound ID | IC₅₀ against SARS-CoV-2 3CLpro (μM) |

|---|---|

| C1 | 1.55 ± 0.21 |

| C2 | 1.81 ± 0.17 |

The mechanism by which a drug inhibits its target is a critical aspect of its pharmacological profile. Enzyme kinetics studies were performed to elucidate how the 9,10-dihydrophenanthrene derivatives inhibit SARS-CoV-2 3CLpro. nih.gov These assays showed that the compounds act as mixed-type inhibitors. nih.gov A mixed inhibitor can bind to the enzyme at a site other than the active site (allosteric site) and can also bind to the enzyme-substrate complex. This type of inhibition affects both the binding of the substrate and the catalytic rate of the enzyme.

Molecular docking simulations further illuminated the target engagement, showing that the inhibitor C1 binds to key residues in the substrate-binding pocket of 3CLpro. nih.gov This physically obstructs the natural substrate from accessing the catalytic dyad (Cys145-His41), which is responsible for the protease's function. dovepress.com Furthermore, binding at the dimer interface can disrupt the enzyme's quaternary structure, which is essential for its catalytic activity. nih.gov This multi-faceted mechanism of inhibition, involving both competitive and non-competitive elements, contributes to the compound's potent antiviral potential.

Antiviral Activities, e.g., SARS-CoV-2 3CLpro Inhibition

Development of 9,10-dihydrophenanthrene Derivatives

The this compound moiety has proven to be a critical component in the synthesis of 9,10-dihydrophenanthrene derivatives, a class of compounds investigated for various biological activities. In one notable study, this compound was utilized as a key reactant in an efficient, one-pot synthesis to produce a series of 9,10-dihydrophenanthrene compounds. nih.gov This process involved a rhodium (III)-catalyzed C–H activation and a relay Diels–Alder reaction. nih.gov

These synthesized derivatives were evaluated for their potential as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. The research highlighted that the inclusion of the 5-phenyl group on the pyridyl component of the final molecule was of great importance for the inhibitory activity. nih.gov For instance, compound B2 , which incorporated a 4-bromophenyl group and the 5-phenylpyridyl structure derived from this compound, demonstrated significant inhibitory activity against the SARS-CoV-2 3CLpro. nih.gov These findings suggest that the 9,10-dihydrophenanthrene scaffold, when appropriately substituted using precursors like this compound, can yield broad-spectrum 3CLpro inhibitors for combating coronavirus-related diseases. nih.gov

| Compound ID | Key Substituents | SARS-CoV-2 3CLpro IC₅₀ (μM) | Reference |

|---|---|---|---|

| B1 | R¹ = Cyclohexyl, R² = 5-Phenyl | 8.54 | nih.gov |

| B2 | R¹ = 4-Br Phenyl, R² = 5-Phenyl | 2.46 | nih.gov |

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties against various pathogens. Research has shown its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, where it exhibited an IC₅₀ value indicative of potent bacterial growth inhibition. Structure-activity relationship (SAR) analysis from these studies suggests that modifications to the phenyl group could further enhance its antimicrobial potency.

Beyond its antibacterial effects, the compound has been assessed for its antiparasitic capabilities. It was found to inhibit the growth of Trypanosoma brucei, the parasite that causes African sleeping sickness, with an IC₅₀ value comparable to that of standard drugs used to treat the disease. The mechanism of its biological action is believed to involve the inhibition of crucial enzymatic pathways within the bacteria and parasites, leading to a reduction in their viability. The aldehyde group is capable of forming covalent bonds with nucleophilic residues in key proteins, thereby modulating their activity.

| Target Organism | Disease | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Tuberculosis | Effective Inhibition | |

| Trypanosoma brucei | African Sleeping Sickness | Comparable to standard drugs |

Enzyme Inhibition Studies (e.g., Thymidylate Synthase)

The aldehyde functional group in this compound allows it to interact with and inhibit specific molecular targets, such as enzymes. This reactivity enables the formation of covalent bonds with nucleophilic residues in protein active sites, leading to the modulation or inhibition of enzyme activity.

A key enzyme often targeted in medicinal chemistry, particularly in cancer therapy, is Thymidylate Synthase (TS). nih.govwikipedia.org TS catalyzes the sole intracellular de novo pathway for producing 2'-deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govfrontiersin.org Inhibition of this enzyme leads to a "thymineless death" for rapidly dividing cells, making it a critical target for chemotherapeutic agents like 5-Fluorouracil. nih.govfrontiersin.org While the general enzymatic inhibitory potential of this compound is recognized, specific studies focusing on its direct inhibition of Thymidylate Synthase are not extensively documented in the reviewed literature. However, its capacity for enzyme interaction suggests that its scaffold could be explored for designing inhibitors of TS or other clinically relevant enzymes.

Development of Toll-like Receptor 4 Antagonists

Toll-like receptor 4 (TLR4) is a central receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria. core.ac.ukguidetopharmacology.org Activation of TLR4 triggers the release of inflammatory cytokines, which, if uncontrolled, can lead to severe conditions like sepsis and chronic inflammatory diseases. core.ac.ukmdpi.com Consequently, the development of TLR4 antagonists that can block this signaling pathway is a significant area of therapeutic research. core.ac.ukguidetopharmacology.org

These antagonists are designed to interfere with the interaction between LPS and the TLR4/MD-2 receptor complex, thereby preventing the downstream inflammatory cascade. mdpi.comnih.gov While the development of TLR4 antagonists is an active field, with various synthetic molecules being investigated for their potential to treat sepsis and other inflammatory disorders, the direct application of this compound as a scaffold in the development of these specific antagonists is not detailed in the available research.

Prodrug Strategies and Drug Delivery Systems utilizing this compound Scaffolds

The development of prodrugs, which are inactive compounds that are converted into active drugs within the body, is a key strategy for improving therapeutic efficacy and reducing side effects. nih.govnih.gov Light-activated therapies represent a particularly innovative approach in this field.

Photoactivated Chemotherapy Applications

A phenylnicotinaldehyde scaffold has been instrumental in the design of a novel photosensitizer for photoactivated chemotherapy. sciopen.com Specifically, researchers synthesized a biodegradable aliphatic polycarbonate-Iridium(III) complex (PC-Ir) by binding iridium fragments to terpyridine ligands functionalized with 6-phenylnicotinaldehyde (B1362089). sciopen.com

This resulting polymeric photosensitizer exhibits several advanced properties. It possesses two-photon absorption capability, allowing for deeper tissue penetration by near-infrared light. sciopen.com Upon irradiation, it can generate reactive oxygen species (ROS) through both Type I and Type II mechanisms, a process that is enhanced by the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). sciopen.com Crucially, this system can directly activate a phenylboronic acid-caged doxorubicin (B1662922) prodrug, releasing the potent chemotherapy agent doxorubicin in both normal oxygen (normoxia) and low oxygen (hypoxia) environments. sciopen.com This overcomes a major challenge in phototherapy, as many systems are dependent on oxygen, which is often scarce in tumor microenvironments. This work presents a promising strategy for creating advanced, less oxygen-dependent drug delivery systems for combination anticancer therapy. sciopen.com

Theoretical and Computational Chemistry Studies of 5 Phenylnicotinaldehyde

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior, reactivity, and spectroscopic properties of molecules. smolecule.com It describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule, resulting in bonding and antibonding orbitals. nih.gov For aromatic and conjugated systems like 5-Phenylnicotinaldehyde, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In a study of phenylpyridine isomers, the HOMO-LUMO energy gaps were calculated as a function of the dihedral angle between the benzene (B151609) and pyridine (B92270) rings. researchgate.net For analogs like 6-Chloro-4-(methylamino)nicotinaldehyde, computational studies have shown that the HOMO energies typically range from -5.5 to -6.5 eV, and LUMO energies fall between -1.0 to -2.0 eV. smolecule.com The energy gap for such substituted pyridine-carbaldehyde systems is generally in the range of 4.5 to 5.5 eV. smolecule.com For 5-(Thiophen-2-yl)nicotinaldehyde, another analog, the predicted HOMO energy is -5.2 eV and the LUMO energy is -1.8 eV.

The presence of different functional groups significantly influences the frontier orbitals. For instance, in 6-Chloro-4-(methylamino)nicotinaldehyde, the electron-donating methylamino group is expected to raise the HOMO energy level compared to unsubstituted nicotinaldehyde. smolecule.com Conversely, the electron-withdrawing chlorine atom and the aldehyde group contribute to lowering the LUMO energy. smolecule.com In the case of this compound, the phenyl group, being an aromatic substituent, would participate in the π-conjugated system, influencing the energies and distribution of the frontier orbitals.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Substituted Nicotinaldehyde Derivatives (General Range) | -5.5 to -6.5 | -1.0 to -2.0 | 4.5 to 5.5 | smolecule.com |

| 5-(Thiophen-2-yl)nicotinaldehyde | -5.2 | -1.8 | 3.4 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure and properties of molecules. researchgate.net These methods can accurately predict molecular geometries, charge distributions, and other electronic properties. tandfonline.com

For the phenylpyridine isomers, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been employed to determine their most stable geometries and enthalpies of formation. researchgate.net Such calculations are crucial for understanding the conformational preferences of the molecule, such as the torsional angle between the phenyl and pyridine rings.

In a study on 6-Chloro-4-(methylamino)nicotinaldehyde, DFT calculations revealed that the molecule has an optimized geometry that is nearly planar, which facilitates extended conjugation across the pyridine ring and the aldehyde group. smolecule.com The distribution of electron density and the nature of chemical bonds can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. For this compound, similar planarity between the pyridine and phenyl rings would be expected to be a low-energy conformation, maximizing π-orbital overlap.

The electronic properties derived from quantum chemical calculations also include dipole moments and molecular electrostatic potential (MEP) maps. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. For a silver(I) nitrate (B79036) complex with nicotinaldehyde, DFT was used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties, including the MEP. researchgate.netahievran.edu.tr

| Property | Value | Compound | Reference |

|---|---|---|---|

| XLogP3-AA | 1.8 | 6-Chloro-4-(methylamino)nicotinaldehyde | smolecule.com |

| Hydrogen Bond Donors | 1 | ||

| Hydrogen Bond Acceptors | 3 |

Reaction Mechanism Elucidation through Computational Modeling

For instance, the reactivity of the aldehyde group in nicotinaldehyde derivatives is a key area of interest. Computational studies can model reactions such as nucleophilic additions to the carbonyl carbon. By calculating the energy barriers for different pathways, the most likely reaction mechanism can be determined.

In a broader context, computational studies on enzyme-catalyzed reactions demonstrate the power of these methods in understanding complex biological processes. researchgate.net For a molecule like this compound, which could potentially interact with biological targets, computational modeling could be used to simulate its binding to an active site and to elucidate the mechanism of interaction.

Furthermore, computational methods can be used to study the synthesis of such compounds. For example, the Claisen-Schmidt condensation to form chalcone (B49325) derivatives from substituted nicotinaldehydes has been studied, and the reaction pathways can be analyzed computationally. researchgate.net

Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are highly effective in predicting various spectroscopic properties, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. ahievran.edu.tr These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.

For a silver(I) nitrate complex of nicotinaldehyde, DFT calculations were used to compute the vibrational frequencies, which showed good agreement with experimental FT-IR data. researchgate.netahievran.edu.tr Similarly, time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. tandfonline.com In a study of iridium(III) 2-phenylpyridine (B120327) complexes, TD-DFT was used to calculate excited states and the resulting UV absorption spectrum, which was in reasonable agreement with experimental data. nih.govtandfonline.com

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). For this compound, a key conformational feature is the torsion angle between the phenyl and pyridine rings. Computational studies on phenylpyridines have explored this, calculating the torsional barriers and identifying the most stable dihedral angles. researchgate.net Understanding the conformational landscape is crucial as it can significantly impact the molecule's properties and its interactions with other molecules.

| Property | Calculated Value | Compound/System | Method | Reference |

|---|---|---|---|---|

| T1-S0 Energy Gap | 2.30 eV | tris(2-phenylpyridine)iridium | TD-DFT | tandfonline.com |

| Adiabatic Ionization Energy | 5.86 eV | tris(2-phenylpyridine)iridium | DFT | tandfonline.com |

| Enthalpy of Formation (gas) | 228.3 ± 5.8 kJ·mol⁻¹ | 2-Phenylpyridine | Experimental/DFT | researchgate.net |

| Enthalpy of Formation (gas) | 240.9 ± 5.5 kJ·mol⁻¹ | 3-Phenylpyridine | Experimental/DFT | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the analysis of 5-Phenylnicotinaldehyde. Different spectroscopic methods provide unique insights into the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different protons in the molecule. The aldehyde proton typically appears significantly downfield, a characteristic feature of this functional group. Protons on the pyridine (B92270) and phenyl rings resonate in the aromatic region, with their exact shifts and coupling patterns providing information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group exhibits a characteristic downfield shift. The carbon atoms of the pyridine and phenyl rings appear in the aromatic region, and their specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the phenyl substituent.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ¹H | 8.55 (d, J = 5.0 Hz, 1H) | CDCl₃ |

| ¹³C | Data not available in search results |

Note: This table is based on available data and may not be exhaustive. NMR spectra are typically recorded in deuterated solvents, and chemical shifts can vary slightly depending on the solvent used.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is instrumental in determining the molecular weight of this compound and can provide structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for both identification and quantification. researchgate.net

In mass spectrometry, this compound is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. Common fragmentation patterns for aldehydes include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentations would likely involve the loss of the aldehyde group (CHO) or cleavages within the pyridine or phenyl rings. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. semanticscholar.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of compounds in complex mixtures like biological fluids or synthetic reaction mixtures. researchgate.netslu.se This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net For the quantification of this compound, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. wikipedia.org The development of such methods requires careful optimization of chromatographic conditions and mass spectrometric parameters. Challenges in analyzing compounds in biological matrices include potential matrix effects, which can suppress or enhance the ionization of the analyte, and the presence of endogenous isobaric compounds that can interfere with the analysis. nih.govnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde is expected in the region of 1670-1780 cm⁻¹. libretexts.org The exact position of this band can provide clues about the electronic environment of the carbonyl group. libretexts.org Additionally, the spectrum will show absorptions corresponding to C-H stretching and bending vibrations of the aromatic rings and the aldehyde proton, as well as C=C and C=N stretching vibrations within the pyridine and phenyl rings. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1705 (for aldehydes next to an aromatic ring) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aldehyde C-H | Stretch | ~2750 and ~2850 |

| Aromatic C=C | Stretch | ~1400-1600 |

Note: These are approximate ranges and the exact peak positions can vary.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from the ground state to an excited state. bioglobax.com This technique is useful for both qualitative and quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light. tanta.edu.eglibretexts.org The pyridine and phenyl rings in this compound, being conjugated systems, act as chromophores. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region. The position and intensity of these absorption bands are characteristic of the molecule's electronic structure and can be used for quantification based on the Beer-Lambert law. bioglobax.com

Fragmentation Patterns and Structural Elucidation

Infrared (IR) Spectroscopy

Chromatographic Techniques

Chromatography is the cornerstone for separating this compound from complex matrices, such as reaction mixtures or biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound. researchgate.net Given its aromatic nature and moderate polarity, reversed-phase HPLC is the most common approach. researchgate.net

Stationary Phase: The separation is typically achieved on columns packed with a nonpolar stationary phase. Octadecylsilyl (C18) columns are widely used, although octyl (C8) or phenyl-based columns can offer alternative selectivity for aromatic compounds. nih.govacs.org The phenyl column, in particular, can provide enhanced retention and resolution through π-π interactions with the aromatic rings of this compound.

Mobile Phase: The mobile phase usually consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. nih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from potential impurities with different polarities. acs.org

Detection: Direct detection of this compound is possible using a UV-Vis or Diode Array Detector (DAD), as the conjugated π-system of the phenyl and pyridine rings results in significant UV absorbance. sielc.com However, for trace-level quantification, sensitivity can be dramatically improved through derivatization of the aldehyde group, as discussed in section 6.3. hitachi-hightech.com

Table 1: Illustrative HPLC Conditions for Aromatic Aldehyde Analysis

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl, 5 µm particle size (e.g., 4.6 x 150 mm) | C18 is a versatile standard; Phenyl phase can offer enhanced selectivity for aromatic analytes like this compound. |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (or Methanol) | Gradient elution provides robust separation of compounds with varying polarities. Formic acid improves peak shape and ionization for MS detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |

| Detector | UV/DAD at ~254 nm or after derivatization (e.g., 360 nm for DNPH derivatives) | The aromatic structure allows for UV detection. Derivatization enhances sensitivity significantly. hitachi-hightech.com |

| Column Temperature | 30-40 °C | Maintains consistent retention times and improves peak efficiency. hitachi-hightech.com |

Gas Chromatography (GC) is another powerful technique for analyzing aldehydes, particularly when coupled with a mass spectrometer (MS). researchgate.netund.edu The primary prerequisite for GC analysis is the volatility and thermal stability of the analyte. libretexts.org While this compound is less volatile than simple aliphatic aldehydes, it can be analyzed by GC, often following a derivatization step to enhance its volatility and improve chromatographic behavior. und.educopernicus.org

Stationary Phase: A low-to-mid polarity capillary column is generally preferred. A common choice is a phase composed of 5% diphenyl / 95% dimethyl polysiloxane, which separates compounds based on a combination of boiling point and polarity interactions. researchgate.net

Injection and Temperature Program: A split/splitless injector is typically used. An oven temperature program, starting at a lower temperature and ramping up, is necessary to achieve good separation between the solvent, the analyte, and other components in the sample.

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for organic compounds. However, for definitive identification and higher sensitivity, a Mass Spectrometer (MS) is the detector of choice. und.edu GC-MS allows for identification based on the analyte's unique mass spectrum. scirp.org

High-Performance Liquid Chromatography (HPLC)

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. bohrium.com For an aldehyde like this compound, derivatization primarily targets the carbonyl (C=O) group to improve chromatographic separation, increase detector sensitivity, and enhance stability. nih.gov

In glycoanalysis, reductive amination is a fundamental technique used to attach a fluorescent or UV-active tag to the reducing end of a glycan. nih.gov This reaction involves the condensation of the glycan's open-ring aldehyde group with a primary amine on the label, forming a Schiff base that is subsequently reduced to a stable secondary amine. nih.govmdpi.com

While this process typically involves labeling a glycan, the underlying chemistry is relevant to this compound. The aromatic aldehyde group of this compound can react with molecules containing primary amine groups in a similar fashion. This principle is applied in glycoconjugation, where aromatic aldehydes are used to covalently link molecules to proteins (via lysine (B10760008) ε-amino groups) or other amine-functionalized surfaces and biomolecules. frontiersin.org Studies have shown that reductive amination proceeds readily with aromatic aldehydes, making compounds like this compound potential candidates for use as labeling reagents themselves or for conjugation in biomedical applications. frontiersin.orgacs.org

In the field of metabolomics, the comprehensive analysis of all metabolites (the metabolome) is often challenging due to the vast chemical diversity and concentration range of the compounds. meliomics.com A "divide-and-conquer" strategy, which involves analyzing specific chemical classes (submetabolomes) using targeted derivatization, is highly effective. meliomics.com

For the carbonyl submetabolome, which includes aldehydes and ketones, derivatization is crucial because the carbonyl group is neutral and often exhibits poor ionization efficiency in mass spectrometry and lacks a strong chromophore for UV detection unless part of a larger conjugated system. meliomics.comddtjournal.com

For HPLC Analysis: The most widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH) . nih.govyorku.caresearchgate.net DNPH reacts with the aldehyde group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. yorku.ca This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC-UV at around 360 nm. hitachi-hightech.com

For Mass Spectrometry (LC-MS) Analysis: To enhance ionization efficiency for MS detection, reagents that introduce a permanently charged or easily ionizable group are used. Girard's reagents (T and P) are classic examples; they contain a quaternary ammonium (B1175870) or a pyridinium (B92312) group, respectively, which imparts a positive charge onto the resulting derivative, significantly boosting detection sensitivity in positive-ion ESI-MS. meliomics.comacs.org

For GC Analysis: To increase volatility for GC, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent. mdpi.comsigmaaldrich.com It reacts with the aldehyde to form a stable oxime derivative. dtic.mil The multiple fluorine atoms make the derivative highly sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization Mass Spectrometry (NCI-MS), enabling very low detection limits. nih.govsigmaaldrich.com

To ensure complete and reproducible derivatization for accurate quantification, the reaction conditions must be carefully optimized. nih.gov Using the reaction with DNPH as a representative example, several parameters are critical. yorku.canih.gov

Reagent Concentration: A sufficient molar excess of the derivatizing agent (e.g., DNPH) is necessary to drive the reaction to completion. nih.gov

Acidity (pH): The reaction of aldehydes with hydrazines is acid-catalyzed. An acidic environment (e.g., pH 3) is required, but highly acidic conditions can sometimes lead to side reactions or degradation of unstable analytes. yorku.cacoresta.org

Reaction Time and Temperature: The derivatization rate is dependent on time and temperature. While some reactions are rapid at room temperature (e.g., < 1 hour), others may require gentle heating (e.g., 40-60 °C) to ensure a quantitative yield within a reasonable timeframe. nih.govnih.govrsc.org

Solvent: The choice of solvent (e.g., acetonitrile, methanol) can affect reagent solubility and reaction kinetics. yorku.ca

Table 2: Key Parameters for Optimizing Aldehyde Derivatization (DNPH Example)

| Parameter | Typical Range/Condition | Impact on Derivatization |

|---|---|---|

| DNPH Concentration | Significant molar excess (e.g., 200-fold) | Ensures the reaction proceeds to completion for quantitative analysis. nih.gov |

| pH / Catalyst | Acidic (e.g., pH 3-4, using formic, perchloric, or HCl) | Catalyzes the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon. yorku.canih.gov |

| Reaction Time | 30 min to 2 hours | Must be sufficient for the reaction to reach equilibrium or completion. nih.govnih.gov |

| Temperature | Room Temperature to 70 °C | Increases reaction rate, but higher temperatures can risk analyte degradation. nih.govrsc.org |

| Solvent System | Acetonitrile/Water mixture | Affects the solubility of both the analyte and the derivatizing reagent. yorku.ca |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways and Catalytic Applications

The development of efficient and scalable methods for synthesizing 5-phenylnicotinaldehyde and its derivatives is crucial for unlocking its full potential. Research is moving beyond traditional multi-step protocols toward more advanced and sustainable synthetic strategies.

Recent advancements focus on optimizing established methods such as the Suzuki coupling and Vilsmeier-Haack reactions. For instance, microwave-assisted Vilsmeier reactions can dramatically reduce reaction times from hours to minutes, while flow chemistry techniques are being explored to improve the safety and scalability of reduction and coupling processes. Solid-phase synthesis using Suzuki cross-coupling reactions is also a promising route for preparing libraries of 5-substituted nicotinic acid derivatives with high purity and yield. researchgate.net One-pot procedures starting from accessible enamino keto esters are being developed to produce highly substituted nicotinic acid derivatives efficiently. nih.govacs.org

Beyond its synthesis, this compound and its close analogs are gaining attention as valuable ligands in catalysis. The pyridine (B92270) nitrogen atom acts as a Lewis base, capable of coordinating with transition metals to form catalytically active complexes. alfachemic.com Research has shown that pyridine-based ligands can modulate the electronic properties and reactivity of metal centers in catalysts used for carbonylation, hydrogenation, and hydroformylation reactions. alfachemic.comcore.ac.uk A significant emerging application is in photocatalysis. For example, 6-phenylnicotinaldehyde (B1362089) has been bound to terpyridine ligands within an Iridium(III) complex to create a photosensitizer for photoredox catalysis. sciopen.com This demonstrates the potential of the phenylnicotinaldehyde scaffold in developing advanced catalysts for light-driven chemical transformations.

| Synthetic Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Suzuki Coupling | 5-Bromonicotinaldehyde (B46077), Phenylboronic acid, Pd(PPh₃)₄ | Regioselective, versatile for creating C-C bonds. | |

| Vilsmeier-Haack Reaction | DMF, POCl₃, followed by hydrolysis | Effective for formylating aromatic systems; can be microwave-assisted. | |

| One-Pot Synthesis | Enamino keto esters, Vilsmeier reagents | High efficiency through formylation and in-situ cyclization. | nih.govacs.org |

| Solid-Phase Synthesis | Resin-bound 5-bromonicotinic acid, Suzuki coupling | Facilitates library synthesis and purification of derivatives. | researchgate.net |

Advanced Drug Design Based on this compound Scaffolds

The pyridine ring is a core structure in numerous FDA-approved pharmaceuticals, and the this compound scaffold is a promising starting point for the next generation of therapeutics. researchgate.net Its structure is valuable in medicinal chemistry, where the pyridine ring can improve metabolic stability and cellular permeability of drug candidates. dovepress.com

The aldehyde group on the this compound molecule is a versatile chemical handle. It can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, or used in condensation reactions to build more complex molecules like chalcones, imines, and hydrazones. mdpi.com This versatility allows for the systematic modification of the scaffold to optimize binding to biological targets and improve pharmacokinetic properties.

Derivatives of substituted pyridines have demonstrated a wide range of pharmacological activities. Research has highlighted their potential as:

Anti-inflammatory and Analgesic Agents: Indole-bearing pyridine derivatives have shown significant anti-inflammatory activity, in some cases exceeding that of standard drugs like indomethacin. dovepress.com

Antimicrobial Agents: Oxazolo[4,5-b]pyridine derivatives have been synthesized that show excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com Furthermore, 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives have exhibited significant antibacterial and antifungal properties. researchgate.net

Anticancer and Antimalarial Agents: Certain adamantylthio-substituted pyridine compounds have been identified as potent antimalarial, anticancer, and antibacterial agents. dovepress.com

Anticonvulsants: Pharmacological evaluations of various 2-substituted pyridine derivatives have revealed significant anticonvulsant activity. nih.govresearchgate.net

The fragment-based drug design (FBDD) approach is particularly well-suited for the this compound scaffold. researchoutreach.org The phenyl and pyridine fragments can be individually optimized to interact with specific pockets of a target protein, leading to the rapid development of highly potent and selective inhibitors.

| Potential Therapeutic Area | Scaffold/Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Anti-inflammatory | Indolyl Pyridines | Potent activity in rat-paw edema models. | dovepress.com |

| Antibacterial (MRSA) | Oxazolo[4,5-b]pyridines | MIC values as low as 1.56 µg/mL. | dovepress.com |

| Anticancer | Adamantylthio Pyridines | Potent activity identified in screening programs. | dovepress.com |

| Anticonvulsant | 2-Substituted Pyridines | Activity against maximal electroshock (MES)-induced seizures. | nih.gov |

Materials Science Applications and Functional Polymers

The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials and polymers. smolecule.com The combination of an aromatic phenyl ring and a polar pyridine ring can lead to materials with interesting optical, electronic, and thermal properties.

A key emerging area is the synthesis of functional polymers through multicomponent polymerizations (MCPs). These reactions can use simple monomers, including dialdehydes and aminopyridines, to construct complex polymer chains and heterocyclic structures simultaneously. acs.orgresearchgate.net Using a difunctional version of this compound in such polymerizations could lead to novel polymers with high thermal stability and unique photoelectric properties. acs.org

One of the most innovative applications is the incorporation of the phenylnicotinaldehyde structure into photoactive polymers. A recent study detailed the synthesis of a biodegradable aliphatic polycarbonate where 6-phenylnicotinaldehyde was used as a ligand to bind Iridium(III) metal centers to the polymer backbone. sciopen.com The resulting coordination polymer (PC-Ir) exhibits two-photon absorption capabilities and can generate reactive oxygen species (ROS), making it a powerful photosensitizer. sciopen.com This research demonstrates a clear pathway to creating functional polymers for advanced applications by leveraging the ligand properties of the phenylnicotinaldehyde scaffold.

Furthermore, pyridine-containing complexes are known to act as catalysts for olefin polymerization, suggesting that this compound could be used to create novel catalysts for producing commodity and specialty plastics. alfachemic.com

| Polymer Type | Synthetic Approach | Potential Properties/Applications | Reference |

|---|---|---|---|

| Fused Heterocyclic Polymers | Multicomponent Polymerization (MCP) | High thermal stability, unique fluorescence, photoelectric properties. | acs.orgresearchgate.net |

| Photoactive Coordination Polymers | Binding of phenylnicotinaldehyde-ligated metal complexes to a polymer backbone. | Two-photon absorption, photosensitization for catalysis or therapy. | sciopen.com |

| Polyesters/Polyurethanes | Polycondensation of diol-derivatives of aldehydes. | Creation of amorphous polymers from sustainable building blocks. | mdpi.com |

Interdisciplinary Research with Biology and Nanotechnology

The convergence of materials science, biology, and nanotechnology offers a powerful platform for innovation, and this compound is poised to be a key molecular player in this interdisciplinary field. wikipedia.org

The intersection of these fields is most evident in the development of nanomedicine. The aforementioned photoactive polymer (PC-Ir) derived from 6-phenylnicotinaldehyde self-assembles into nanoparticles in aqueous solution. sciopen.com These nanoparticles serve as carriers for a chemotherapy prodrug and can be activated by light. Upon irradiation, the Iridium(III) complex acts as a photosensitizer for photodynamic therapy (PDT) while also catalyzing the release of the potent chemotherapy drug. sciopen.com This creates a synergistic system for photoactivated chemotherapy that is less dependent on oxygen than traditional PDT, a significant advantage for treating hypoxic tumors. This work directly links a derivative of this compound to functional polymers, nanotechnology (nanoparticles), and biology (cancer therapy).

Beyond nanomedicine, the scaffold has applications in chemical biology. Its derivatives can be used as probes in biochemical assays or to study enzyme-catalyzed reactions. Chemoenzymatic synthesis approaches, where enzymes like ADP-ribosyl cyclase are used to couple substituted pyridine bases to larger biomolecules, open another avenue for creating novel biological tools and therapeutics. nih.gov

The future of research on this compound will likely involve leveraging these interdisciplinary connections. For example, its derivatives could be incorporated into nanosensors for detecting biological analytes or integrated into "smart" materials that respond to biological stimuli. As our ability to manipulate matter at the nanoscale improves, the potential to use well-defined molecular components like this compound to build complex, functional systems will continue to grow. nano.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.